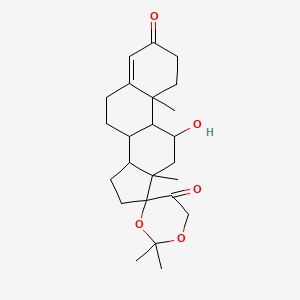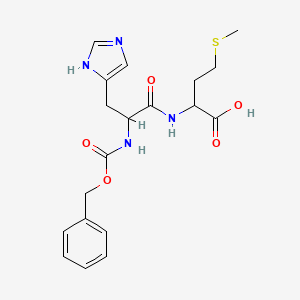
Cbz-DL-His-DL-Met-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-DL-His-DL-Met-OH is a compound that consists of a benzyloxycarbonyl (Cbz) protected histidine (His) and methionine (Met) dipeptide. The Cbz group is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in peptide synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-His-DL-Met-OH typically involves the protection of the amine groups of histidine and methionine with the Cbz group. The process begins with the reaction of histidine and methionine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. This reaction forms the Cbz-protected amino acids, which are then coupled to form the dipeptide this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-DL-His-DL-Met-OH undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The compound can undergo nucleophilic substitution reactions where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenation: Pd/C and H2 are commonly used for the removal of the Cbz group.
Substitution: Reagents such as trifluoroacetic acid (TFA) and bases like triethylamine are used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cbz-DL-His-DL-Met-OH has numerous applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Drug Delivery: The compound can form self-assembling hydrogels that are used as drug carriers for the delivery of therapeutic agents.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Material Science: The compound’s ability to form hydrogels makes it useful in the development of biocompatible materials.
Wirkmechanismus
The mechanism of action of Cbz-DL-His-DL-Met-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Cbz group protects the amine groups of histidine and methionine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amine groups can participate in further reactions to form longer peptide chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-DL-His-DL-Phe-OH: Another Cbz-protected dipeptide with phenylalanine instead of methionine.
Cbz-DL-His-DL-Val-OH: A similar compound with valine replacing methionine.
Uniqueness
Cbz-DL-His-DL-Met-OH is unique due to the presence of methionine, which contains a sulfur atom. This sulfur atom can participate in unique chemical reactions, such as oxidation to form sulfoxides and sulfones, which are not possible with other amino acids .
Eigenschaften
Molekularformel |
C19H24N4O5S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H24N4O5S/c1-29-8-7-15(18(25)26)22-17(24)16(9-14-10-20-12-21-14)23-19(27)28-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,20,21)(H,22,24)(H,23,27)(H,25,26) |
InChI-Schlüssel |
UYQFHHZKLLWKNY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



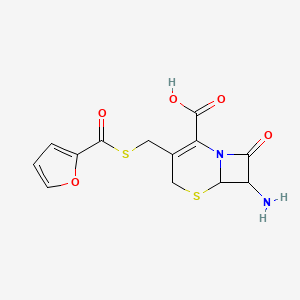

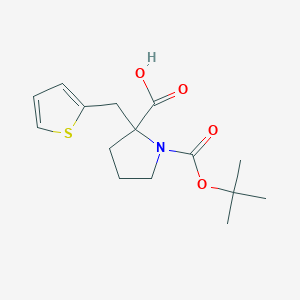
![2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B15129134.png)
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15129139.png)
![7-[(2-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B15129145.png)
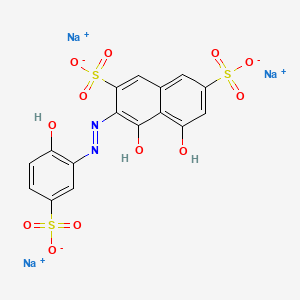
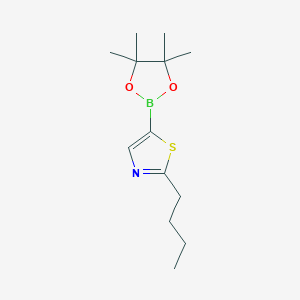
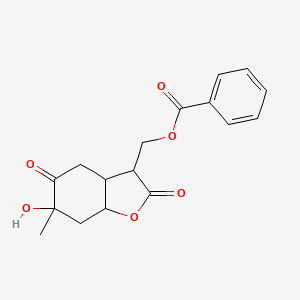
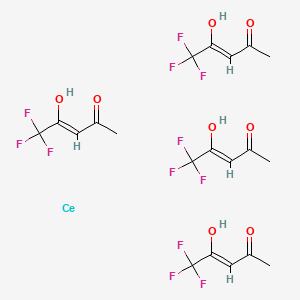
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B15129174.png)
